N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S2/c16-13-7-6-12(22-13)11-9-21-15(17-11)18-14(19)8-20-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEZTAXNBGQKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with thioamide to form the thiazole ring. This intermediate is then reacted with phenoxyacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in bacterial lipid biosynthesis or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or receptors, leading to the disruption of essential biological processes in microbes or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(4-bromophenyl)-thiazol-2-amine derivatives: Exhibits significant antifungal activity.
Biological Activity
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring, a bromothiophene moiety, and a phenoxyacetamide structure. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization and the introduction of the bromothiophene group via electrophilic substitution. The phenoxyacetamide component is integrated through acylation reactions.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial lipid biosynthesis or interfering with cell wall synthesis.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells. The compound appears to interact with estrogen receptors, leading to inhibited cell proliferation and induced apoptosis. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Estrogen receptor inhibition |
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.3 | Cell cycle arrest and apoptosis induction |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus, with an MIC value of 32 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Research : In a study focused on breast cancer treatment, this compound was tested against MCF-7 cells. The compound demonstrated an IC50 value of 12.5 µM, significantly lower than many standard chemotherapeutic agents . Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Its interaction with estrogen receptors suggests a role in modulating signaling pathways critical for cell growth and survival.
- Induction of Apoptosis : Evidence indicates that the compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the standard synthetic routes for N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide, and how is its structure validated?
The compound is synthesized via multi-step reactions, typically starting with the formation of the thiazole ring followed by sequential acylation and coupling reactions. Key steps include:
- Bromination of thiophene derivatives to introduce the 5-bromo substituent.
- Thiazole ring formation using Hantzsch thiazole synthesis or cyclization of thiourea intermediates.
- Final acylation with 2-phenoxyacetic acid derivatives under coupling agents like EDC/HOBt. Characterization relies on NMR spectroscopy (¹H/¹³C) for backbone verification, mass spectrometry (MS) for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structural analogs with thiazole and bromothiophene moieties exhibit:
- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) with IC₅₀ values in the micromolar range.
- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) . Assays typically involve in vitro cell viability (MTT assay) and bacterial growth inhibition (broth microdilution).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Temperature : Thiazole cyclization often requires 80–100°C in polar aprotic solvents (DMF, DMSO).
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of bromothiophene .
- Workup : Use of fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane) for purification. A fractional factorial design can systematically test variables (e.g., solvent, catalyst loading) to maximize yield .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound?
Key SAR parameters:
- Bromothiophene : Essential for π-π stacking with hydrophobic enzyme pockets. Replacement with chlorine reduces potency.
- Phenoxyacetamide : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance binding affinity.
- Thiazole : Methyl substitution at C4 improves metabolic stability . Computational docking (e.g., AutoDock Vina) and Multiwfn -based electrostatic potential maps help predict binding modes .
Q. How can computational modeling elucidate its mechanism of action?
- Molecular docking : Identifies putative targets (e.g., COX-2, tubulin) by analyzing binding poses and hydrogen-bond interactions.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition).
- Electron localization function (ELF) : Calculated via Multiwfn to map reactive sites for electrophilic attack .
Q. How should researchers resolve contradictory data in biological assays?
Example contradictions:
- Varying IC₅₀ values due to assay conditions (e.g., serum concentration, incubation time).
- Off-target effects observed in kinase panels but not single-target assays. Solutions:
- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 80–100°C | ↑ 20–30% |
| Catalyst Loading | 5–10 mol% Pd | ↑ Coupling efficiency |
| Solvent | DMF | ↑ Solubility |
Q. Table 2. SAR Modifications and Outcomes
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| Thiophene C5 | Br → Cl | ↓ Anticancer IC₅₀ |
| Phenoxy Ring | -OCH₃ → -NO₂ | ↑ Binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
